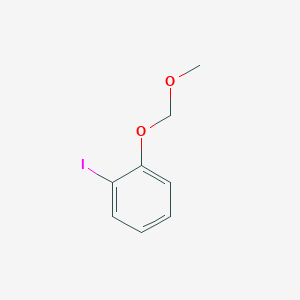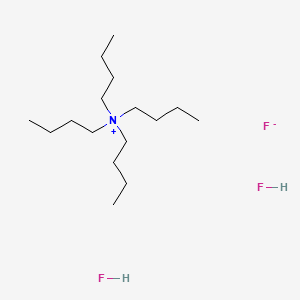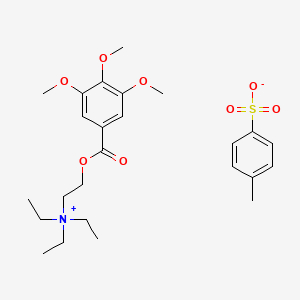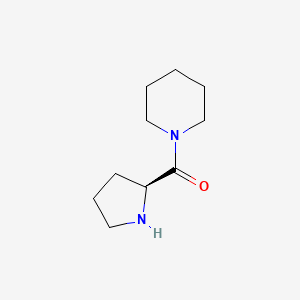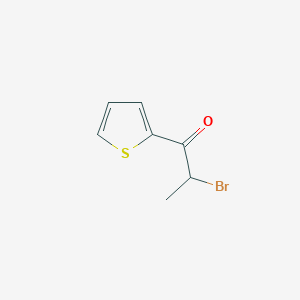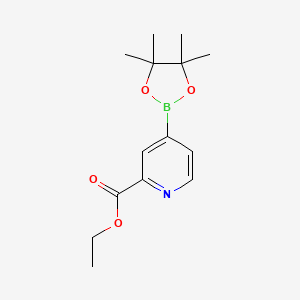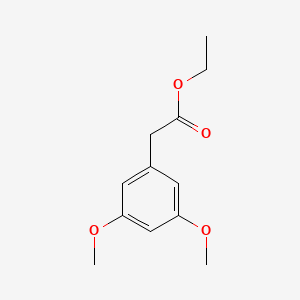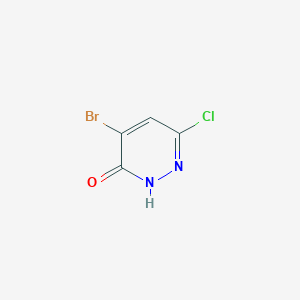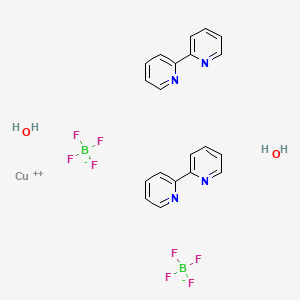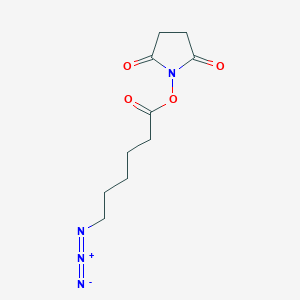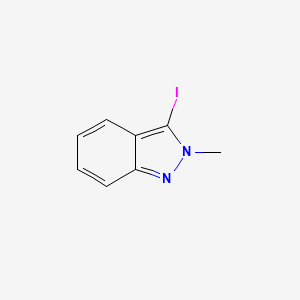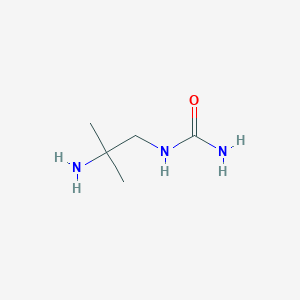
(2-Amino-2-methyl-propyl)-urea
描述
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may also include information on the starting materials, the conditions under which the reaction takes place, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This involves detailing properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.科学研究应用
-
Perovskite Solar Cell Applications
- Application: This compound could potentially be used in the development of hole-transport materials (HTMs) for perovskite solar cells (PSCs). High hole mobility is critical for constructing efficient PSCs .
- Method: A design strategy for improving hole mobility and PSC performance using a stable zinc complex-based HTM is presented .
- Results: The power conversion efficiency of the fabricated inverted PSC using this method is up to 19.75%, which is one of the highest reported for any transition metal complex-based HTM employed in inverted PSC .
-
Structural Modification of Natural Products
- Application: Amino acids, including “(2-Amino-2-methyl-propyl)-urea”, can be used in the structural modification of natural products. This can improve the performance of these products and minimize their adverse effects .
- Method: The articles were divided into six types based on the backbone structures of the natural products, and the related applications of amino acids in the structural modification of natural products were discussed in detail .
- Results: The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
-
Ionic Polymer Metal Composite (IPMC) Applications
- Application: IPMC has wide applications in the fields of bionic robots, medical devices, and wearable devices as both actuators and sensors .
- Method: The polymer matrix development and the applications of IPMC from actuating to multifunctional sensing are discussed .
- Results: This research provides a perspective on the potential applications of IPMC .
-
Amine-functionalized Metal–Organic Frameworks
- Application: Amine-functionalized metal–organic frameworks (MOFs) have attracted much attention mainly for CO2 capture .
- Method: Besides the most widely used in situ synthesis method, post-modification and physical impregnation methods are developed to prepare amine-functionalized MOFs with extremely high CO2 sorption capacity at low pressures .
- Results: On the basis of the similar mechanism, amine-functionalized MOF-based membranes, including pure amine-functionalized MOF membranes and mixed matrix membranes, exhibit excellent CO2/H2, CO2/CH4 and CO2/N2 separation performance .
-
Mesoporous Silica Nanoparticles Functionalized with Amino Groups
- Application: The synthesis and characterization of amino-functionalized mesoporous silica nanoparticles are presented following two different synthetic methods: co-condensation and post-synthesis grafting of 3-aminopropyltriethoxysilane .
- Method: The homogeneous distribution of amino groups within the silica network is a key factor to avoid aggregation during further organic functionalization and to optimize the performance of functionalized silica nanoparticles in biomedical applications .
- Results: The adsorption of BSA was found to be favorable, reducing the aggregation phenomena for both bare and amino-modified nanoparticles .
-
Amino-functionalized Covalent Organic Frameworks
- Application: Functionalization of covalent organic frameworks (COFs) with specific groups will endow them special characteristics, and further complexation with transition metals may improve their catalytic performance and widen their applications .
- Method: An amino-functionalized covalent organic framework TpPa–NH2 is constructed by the facile .
- Results: The complexation with transition metals may improve their catalytic performance and widen their applications .
安全和危害
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It also includes information on safe handling and disposal of the compound.
未来方向
This involves discussing potential future research directions involving the compound. This could include potential applications of the compound, or ways in which its synthesis or its properties could be improved.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
属性
IUPAC Name |
(2-amino-2-methylpropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-5(2,7)3-8-4(6)9/h3,7H2,1-2H3,(H3,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPSRXDFSSPKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544818 | |
| Record name | N-(2-Amino-2-methylpropyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-2-methyl-propyl)-urea | |
CAS RN |
87484-83-1 | |
| Record name | N-(2-Amino-2-methylpropyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87484-83-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

